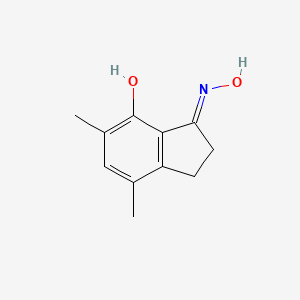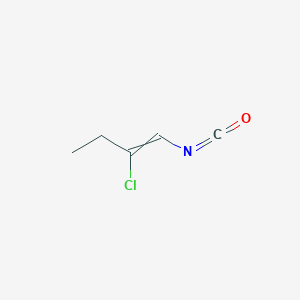
2-Chloro-1-isocyanatobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNO It is characterized by the presence of both a chloro group and an isocyanate group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanatobut-1-ene typically involves the reaction of 2-chlorobut-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently rearranges to form the isocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-isocyanatobut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalides or halohydrins.
Polymerization Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as polyols, to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Hydrogen halides, halogens
Catalysts: Triethylamine, dibutyltin dilaurate (for polymerization)
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Polyurethanes: Formed by the reaction with polyols
Aplicaciones Científicas De Investigación
2-Chloro-1-isocyanatobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polyurethanes, which are widely used in coatings, adhesives, foams, and elastomers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-isocyanatobut-1-ene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of polyurethanes and the modification of biomolecules.
Comparación Con Compuestos Similares
- 2-Chloro-1-isocyanatobut-2-ene
- 1-Chloro-2-isocyanatobut-1-ene
- 2-Chloro-1-isocyanatoprop-1-ene
Comparison: 2-Chloro-1-isocyanatobut-1-ene is unique due to the specific positioning of the chloro and isocyanate groups on the butene backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
88310-66-1 |
|---|---|
Fórmula molecular |
C5H6ClNO |
Peso molecular |
131.56 g/mol |
Nombre IUPAC |
2-chloro-1-isocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNO/c1-2-5(6)3-7-4-8/h3H,2H2,1H3 |
Clave InChI |
ILQPCOIKNLUNKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CN=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


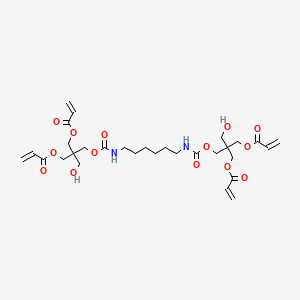
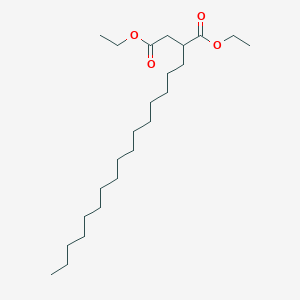
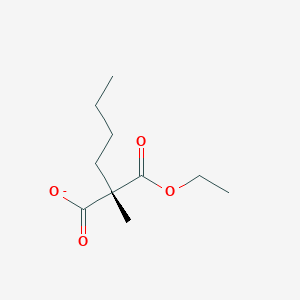
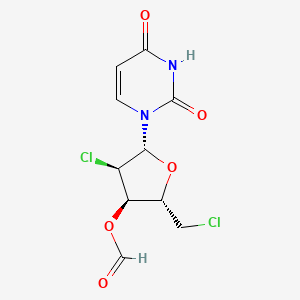
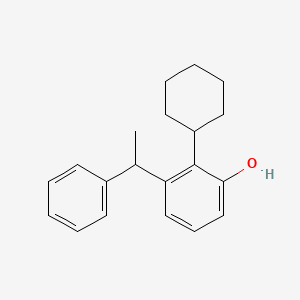
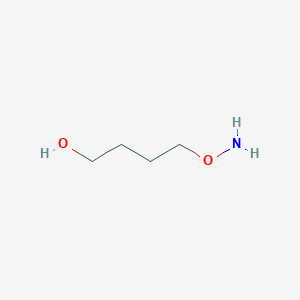
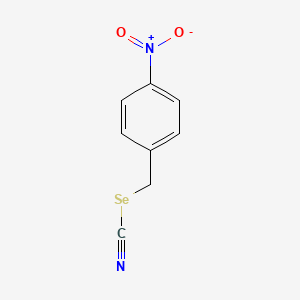

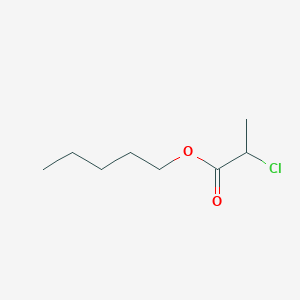


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)

